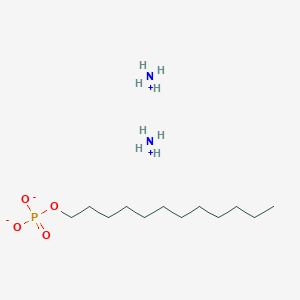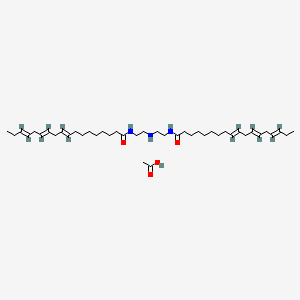
N,N'-(Iminodiethylene)bis(octadeca-9,12,15-trienamide) monoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-(Iminodiethylene)bis(octadeca-9,12,15-trienamide) monoacetate: is a complex organic compound with the molecular formula C42H73N3O4 and a molecular weight of 684.04672. This compound is characterized by its long-chain polyunsaturated fatty acid amides, which are linked through an iminodiethylene bridge. It is primarily used in specialized chemical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Iminodiethylene)bis(octadeca-9,12,15-trienamide) monoacetate typically involves the reaction of octadeca-9,12,15-trienoic acid with iminodiethyleneamine under controlled conditions. The reaction is carried out in the presence of a dehydrating agent to facilitate the formation of the amide bonds. The reaction conditions often include:
Temperature: 60-80°C
Solvent: Anhydrous toluene or dichloromethane
Catalyst: Dicyclohexylcarbodiimide (DCC)
Reaction Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Raw Material Preparation: Purification of octadeca-9,12,15-trienoic acid and iminodiethyleneamine.
Reaction: Continuous mixing of reactants in a flow reactor at controlled temperatures.
Purification: Removal of by-products and unreacted starting materials using column chromatography.
Crystallization: Final product is crystallized from a suitable solvent to obtain high purity.
Chemical Reactions Analysis
Types of Reactions
N,N’-(Iminodiethylene)bis(octadeca-9,12,15-trienamide) monoacetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the amide groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the amide nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of N-alkyl derivatives.
Scientific Research Applications
N,N’-(Iminodiethylene)bis(octadeca-9,12,15-trienamide) monoacetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for complex molecules.
Biology: Investigated for its potential role in modulating biological pathways due to its structural similarity to natural fatty acids.
Medicine: Explored for its potential anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of specialized polymers and surfactants.
Mechanism of Action
The mechanism of action of N,N’-(Iminodiethylene)bis(octadeca-9,12,15-trienamide) monoacetate involves its interaction with cellular membranes and enzymes. The compound’s long-chain polyunsaturated structure allows it to integrate into lipid bilayers, potentially altering membrane fluidity and function. It may also interact with specific enzymes, modulating their activity and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N,N’-(Iminodiethylene)bis(octadeca-9,12-dienamide)
- N,N’-(Iminodiethylene)bis(octadeca-9-enamide)
- N,N’-(Iminodiethylene)bis(octadeca-12,15-dienamide)
Uniqueness
N,N’-(Iminodiethylene)bis(octadeca-9,12,15-trienamide) monoacetate is unique due to its triple unsaturation in the fatty acid chains, which imparts distinct chemical and physical properties. This structural feature enhances its reactivity and potential biological activity compared to similar compounds with fewer double bonds.
Properties
CAS No. |
93918-63-9 |
|---|---|
Molecular Formula |
C40H69N3O2.C2H4O2 C42H73N3O4 |
Molecular Weight |
684.0 g/mol |
IUPAC Name |
acetic acid;(9E,12E,15E)-N-[2-[2-[[(9E,12E,15E)-octadeca-9,12,15-trienoyl]amino]ethylamino]ethyl]octadeca-9,12,15-trienamide |
InChI |
InChI=1S/C40H69N3O2.C2H4O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-39(44)42-37-35-41-36-38-43-40(45)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;1-2(3)4/h5-8,11-14,17-20,41H,3-4,9-10,15-16,21-38H2,1-2H3,(H,42,44)(H,43,45);1H3,(H,3,4)/b7-5+,8-6+,13-11+,14-12+,19-17+,20-18+; |
InChI Key |
SHGVHLXFWSSXDC-VZCBAQBXSA-N |
Isomeric SMILES |
CC/C=C/C/C=C/C/C=C/CCCCCCCC(=O)NCCNCCNC(=O)CCCCCCC/C=C/C/C=C/C/C=C/CC.CC(=O)O |
Canonical SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)NCCNCCNC(=O)CCCCCCCC=CCC=CCC=CCC.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


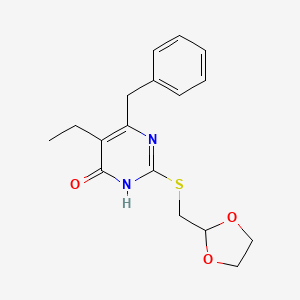
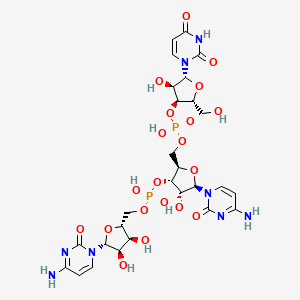
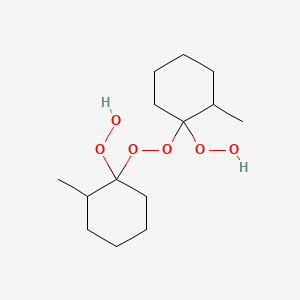
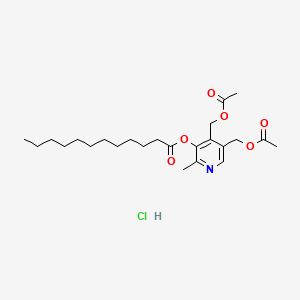
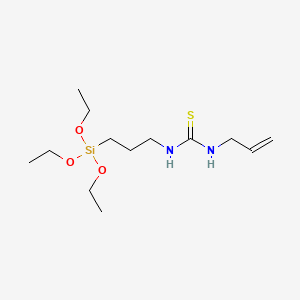

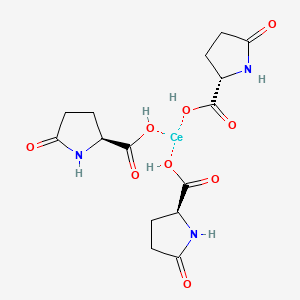
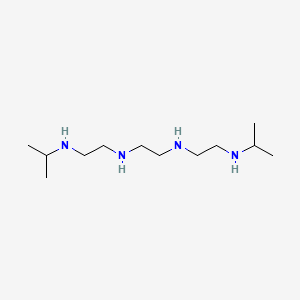

![2-[(2-Butoxyethyl)amino]-1,4-dihydroxyanthraquinone](/img/structure/B12668865.png)
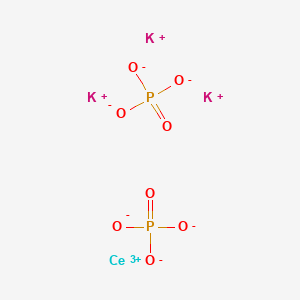
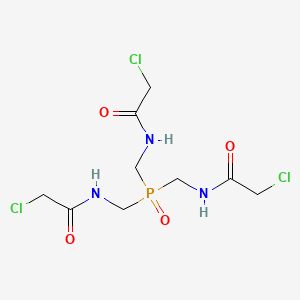
![2,2'-Isopropylidenebis[4-(3,5,5-trimethylhexyl)phenol]](/img/structure/B12668878.png)
